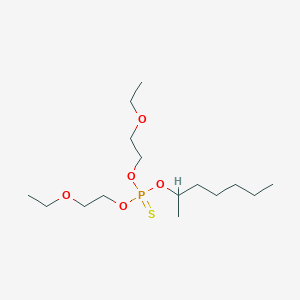
O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate is a chemical compound with the molecular formula C15H33O5PS. It is a phosphorothioate ester, which means it contains a phosphorus atom bonded to sulfur and oxygen atoms. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate typically involves the reaction of heptyl alcohol with phosphorus pentasulfide (P2S5) to form the corresponding phosphorothioic acid. This intermediate is then reacted with 2-ethoxyethanol in the presence of a base such as sodium hydroxide (NaOH) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert it back to its corresponding alcohols and phosphorothioic acid.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxyethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Heptyl alcohol and phosphorothioic acid.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Applications De Recherche Scientifique
O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorothioate compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings
Mécanisme D'action
The mechanism of action of O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethoxyethyl) ethylphosphonate: Similar in structure but with an ethyl group instead of a heptyl group.
Bis(2-ethylhexyl) phthalate: A phthalate ester with different functional groups and applications.
Uniqueness
O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate is unique due to its specific combination of ethoxyethyl and heptyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
72197-93-4 |
|---|---|
Formule moléculaire |
C15H33O5PS |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
bis(2-ethoxyethoxy)-heptan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H33O5PS/c1-5-8-9-10-15(4)20-21(22,18-13-11-16-6-2)19-14-12-17-7-3/h15H,5-14H2,1-4H3 |
Clé InChI |
MUDOWZVEDXXMJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)OP(=S)(OCCOCC)OCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
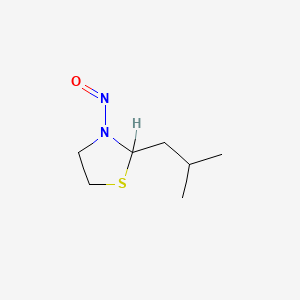
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
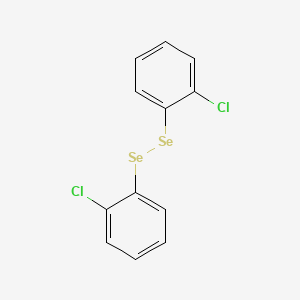
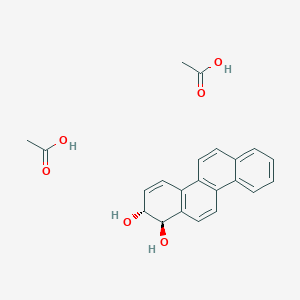
![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)
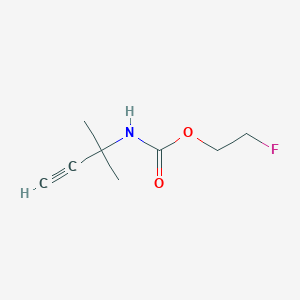
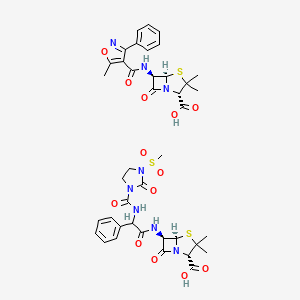

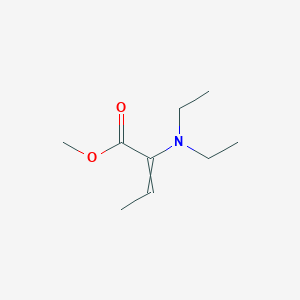
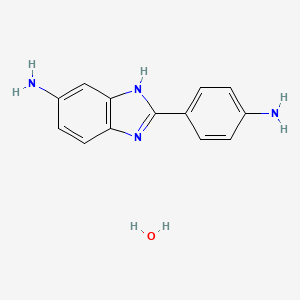
![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)
